![molecular formula C26H28N2O7 B13713665 (2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)
(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate is a compound with significant applications in scientific research. It is known for its role as a protein crosslinker, which allows it to modify lysine residues in proteins . This compound is often used in the synthesis of peptides and other complex molecules due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and dichloromethane (DCM), and the reaction is often catalyzed by agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the 2,5-dioxopyrrolidin-1-yl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoic acid and 2,5-dioxopyrrolidin-1-amine .
Applications De Recherche Scientifique
(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a coupling agent in the synthesis of peptides, allowing for the formation of peptide bonds between amino acids.
Protein Crosslinking: The compound is used to crosslink proteins, which is essential in studying protein-protein interactions and protein structure.
Drug Development: It is used in the development of new drugs, particularly in the design of peptide-based therapeutics.
Bioconjugation: The compound is used to attach biomolecules to surfaces or other molecules, which is important in the development of biosensors and diagnostic tools.
Mécanisme D'action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate involves the formation of covalent bonds with lysine residues in proteins. This crosslinking modifies the protein’s structure and function, allowing researchers to study protein interactions and stability . The compound targets specific amino acid residues, making it a valuable tool in protein engineering and modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate include:
- (2,5-dioxopyrrolidin-1-yl) 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate
- (2,5-dioxopyrrolidin-1-yl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoate
- (2,5-dioxopyrrolidin-1-yl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
What sets this compound apart from similar compounds is its specific reactivity and stability, making it particularly useful in peptide synthesis and protein crosslinking. Its ability to form stable covalent bonds with lysine residues in proteins makes it a valuable tool in various scientific research applications .
Propriétés
Formule moléculaire |
C26H28N2O7 |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate |
InChI |
InChI=1S/C26H28N2O7/c29-23-12-13-24(30)28(23)35-25(31)11-5-6-15-33-16-14-27-26(32)34-17-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,22H,5-6,11-17H2,(H,27,32) |
Clé InChI |
BEENRUXRYNJLMB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
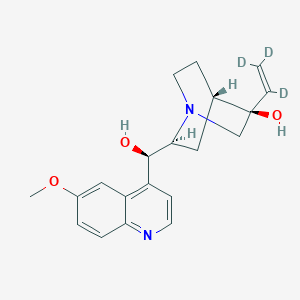
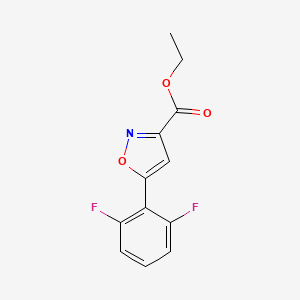

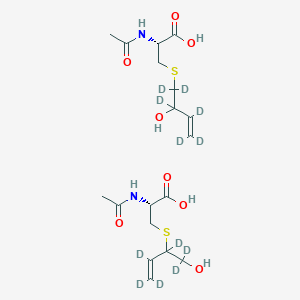

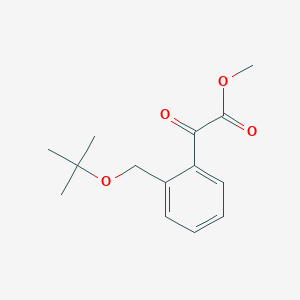
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13713632.png)
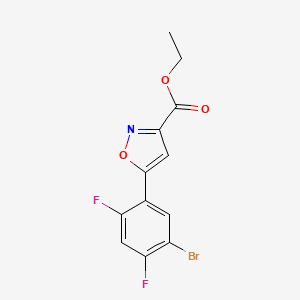
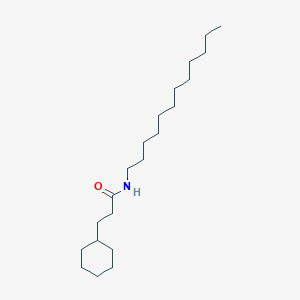
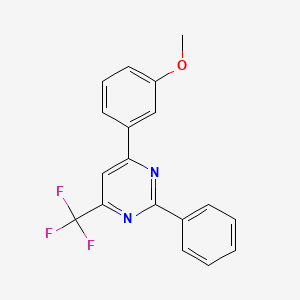


![(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
